molecular formula C19H18FN7O B2890379 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1798981-48-2

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

カタログ番号 B2890379
CAS番号: 1798981-48-2
分子量: 379.399
InChIキー: PQEHCMGXBLNTIR-ZZXKWVIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18FN7O and its molecular weight is 379.399. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antagonist Activity and Therapeutic Potential A series of derivatives have shown significant 5-HT2 antagonist activity, indicating their potential as therapeutic agents. For instance, certain bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibited potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests their potential use in treating disorders related to the central 5-HT2 receptors (Watanabe et al., 1992).

Antitumor and Cytotoxic Activities Compounds with specific substituents demonstrated significant cytotoxicity against tumor cell lines in vitro and showed potent antitumor activity in vivo, highlighting their potential as antitumor agents. Notably, derivatives with the 3-cyano-5-fluorophenyl group exhibited potent activity against several tumor cells, including human carcinoma, without causing adverse effects in mice (Naito et al., 2005).

Antibacterial and Antifungal Activities Newly synthesized compounds showed moderate effects against bacterial and fungal species, suggesting their utility in developing antimicrobial agents. This includes derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antimicrobial activity (Abdel‐Aziz et al., 2008).

Antimicrobial Evaluation Against Resistant Strains Novel 8-fluoro Norfloxacin derivatives and their hybrids have been evaluated for antibacterial activity against resistant strains such as Klebsiella pneumoniae, methicillin-resistant Staphylococcus aureus, and methicillin & vancomycin-resistant S. aureus, showing increased potency compared to traditional antibiotics. This highlights the potential for developing new antibiotics to combat resistant bacterial strains (Sunduru et al., 2011).

Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia Flumatinib, a derivative, is under clinical trials as a tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify its metabolites in CML patients to understand the metabolic pathways of flumatinib in humans after oral administration. The main metabolites identified were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, providing insights into its metabolism in humans (Gong et al., 2010).

特性

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c20-16-4-1-15(2-5-16)3-6-19(28)26-9-7-25(8-10-26)17-11-18(23-13-22-17)27-14-21-12-24-27/h1-6,11-14H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHCMGXBLNTIR-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。